ICG-OSu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

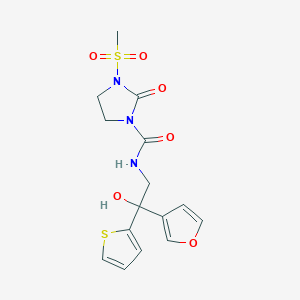

Indocyanine Green-Sulfo-OSu (ICG-OSu) is a derivative of indocyanine green, a cyanine dye widely used in medical diagnostics and research. This compound is particularly valued for its ability to conjugate with proteins and antibodies, making it a crucial tool in fluorescence imaging and other biomedical applications. The compound is known for its near-infrared fluorescence properties, which allow for deep tissue imaging with minimal background interference.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ICG-OSu involves the reaction of indocyanine green with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) under mild conditions. The product is then purified through techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of automated systems for reaction monitoring and product purification is common in industrial settings to maintain high standards.

Análisis De Reacciones Químicas

Types of Reactions

ICG-OSu primarily undergoes substitution reactions due to the presence of the sulfo-OSu group, which is highly reactive towards amines. This makes it suitable for conjugation with proteins and antibodies.

Common Reagents and Conditions

Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), dimethyl sulfoxide (DMSO)

Conditions: Mild temperatures, typically around room temperature, and neutral to slightly basic pH conditions.

Major Products

The major products of reactions involving this compound are typically conjugates with proteins or antibodies, which retain the fluorescent properties of the dye while gaining the specificity of the protein or antibody.

Aplicaciones Científicas De Investigación

ICG-OSu has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent marker in various chemical assays.

Biology: Employed in cellular and molecular imaging to study biological processes in real-time.

Medicine: Utilized in diagnostic imaging, particularly in the visualization of blood flow and tissue perfusion. It is also used in cancer research for tumor imaging and sentinel lymph node mapping.

Industry: Applied in the development of diagnostic kits and imaging devices.

Mecanismo De Acción

ICG-OSu exerts its effects through its ability to conjugate with proteins and antibodies. The sulfo-OSu group reacts with amine groups on proteins, forming stable amide bonds. This conjugation allows the fluorescent properties of ICG to be harnessed for specific targeting and imaging applications. The near-infrared fluorescence of this compound enables deep tissue penetration and minimal background interference, making it ideal for in vivo imaging.

Comparación Con Compuestos Similares

ICG-OSu is often compared with other near-infrared fluorophores such as IRDye 800CW and ZW800-1. While all these compounds share similar fluorescence properties, this compound is unique in its high reactivity towards amines, making it particularly suitable for protein conjugation. Additionally, this compound has a well-established safety profile and has been extensively used in clinical settings.

Similar Compounds

IRDye 800CW: Another near-infrared fluorophore used in imaging applications.

ZW800-1: Known for its high fluorescence intensity and stability.

Cy7: A cyanine dye with similar spectral properties but different chemical reactivity.

This compound stands out due to its specific reactivity and established use in both research and clinical applications, making it a versatile and reliable tool in various scientific fields.

Propiedades

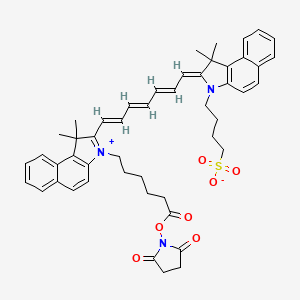

IUPAC Name |

4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H53N3O7S/c1-48(2)41(50(39-28-26-35-19-12-14-21-37(35)46(39)48)32-16-8-11-25-45(55)59-52-43(53)30-31-44(52)54)23-9-6-5-7-10-24-42-49(3,4)47-38-22-15-13-20-36(38)27-29-40(47)51(42)33-17-18-34-60(56,57)58/h5-7,9-10,12-15,19-24,26-29H,8,11,16-18,25,30-34H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJUNNVUQBKNAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)ON4C(=O)CCC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)ON4C(=O)CCC4=O)/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H53N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2660827.png)

![2-[(4-aminophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B2660829.png)

![diethyl 5-(2,5-dimethyl-3-(2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate](/img/structure/B2660835.png)

![N-(3-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2660836.png)

![1-benzyl-3-(4-hydroxyphenyl)-5-propyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2660837.png)

![8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2660838.png)

![3-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2660839.png)

![3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B2660842.png)